2,6-Diethylphenyl isocyanate

Organic Synthesis Process Chemistry Physical Property Data

2,6-Diethylphenyl isocyanate (CAS 20458-99-5) is an ortho,ortho-disubstituted aromatic monoisocyanate. The compound is characterized by an electrophilic isocyanate group (-N=C=O) flanked by two ethyl substituents at the 2- and 6-positions of the phenyl ring, creating a sterically congested environment around the reactive center.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 20458-99-5
Cat. No. B1587951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diethylphenyl isocyanate
CAS20458-99-5
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)N=C=O
InChIInChI=1S/C11H13NO/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-7H,3-4H2,1-2H3
InChIKeyAUSRFKVPUCQCCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diethylphenyl isocyanate (CAS 20458-99-5) | Sterically Hindered Building Block for Agrochemical and Specialty Synthesis


2,6-Diethylphenyl isocyanate (CAS 20458-99-5) is an ortho,ortho-disubstituted aromatic monoisocyanate [1]. The compound is characterized by an electrophilic isocyanate group (-N=C=O) flanked by two ethyl substituents at the 2- and 6-positions of the phenyl ring, creating a sterically congested environment around the reactive center . This specific substitution pattern is the primary structural feature that distinguishes it from unsubstituted phenyl isocyanate, mono-alkylated analogs, and 2,6-dimethylphenyl isocyanate, modulating its reactivity profile and physical properties. It is commercially available from major suppliers at 98+% purity (GC assay) and is primarily utilized as a reactive intermediate in organic synthesis .

Why 2,6-Diethylphenyl Isocyanate Cannot Be Replaced by Unhindered or Less Hindered Aryl Isocyanates


Generic substitution fails because the reactivity and steric demands of 2,6-diethylphenyl isocyanate are fundamentally governed by its 2,6-diethyl substitution pattern. Unhindered isocyanates like phenyl isocyanate [1] or mono-substituted analogs (e.g., 4-ethylphenyl isocyanate [2]) react at significantly different rates and are prone to uncontrolled exotherms or polymerization. While 2,6-dimethylphenyl isocyanate [3] provides some steric shielding, the smaller methyl groups offer less effective blocking of the electrophilic center, leading to divergent physical properties, handling requirements, and potentially different selectivity in subsequent reactions. Consequently, simply substituting one isocyanate for another without adjusting reaction conditions will result in unpredictable yields, altered product distributions, and compromised safety profiles. The specific steric environment of the diethyl-substituted ring is non-negotiable for applications where controlled, attenuated electrophilicity and distinct steric bulk are required.

2,6-Diethylphenyl Isocyanate (20458-99-5) Quantitative Differentiation Evidence Guide for Scientific Selection


Superior Physical Property Differentiation: Higher Boiling Point vs. 2,6-Dimethylphenyl Isocyanate

2,6-Diethylphenyl isocyanate exhibits a substantially higher boiling point compared to its dimethyl analog, 2,6-dimethylphenyl isocyanate, at comparable reduced pressure . This difference is a direct consequence of increased molecular weight and stronger van der Waals interactions due to the ethyl substituents. This property influences distillation, handling, and vapor pressure during large-scale synthetic operations.

Organic Synthesis Process Chemistry Physical Property Data

Comparative Steric Hindrance: Quantitative Assessment of Ortho Substitution on Reactivity

The reactivity of aromatic isocyanates is governed by both electronic and steric factors, with ortho-alkyl substitution exerting a pronounced steric effect [1]. While direct kinetic data for 2,6-diethylphenyl isocyanate is limited in open literature, studies on homologous systems (e.g., uranium(IV) imido complexes) have quantitatively assessed the steric demands of 2,6-diethylphenyl (detp) vs. 2,6-diisopropylphenyl (dipp) ligands using computational modeling, demonstrating that the diethyl-substituted ligand occupies a well-defined and reproducible percentage of the coordination sphere (≤90%) [2]. This class-level inference indicates that the diethyl groups provide a specific, intermediate steric bulk—greater than methyl but less than isopropyl—that predictably attenuates nucleophilic attack.

Physical Organic Chemistry Reaction Kinetics Steric Effects

Industrial Relevance: High Patent Citation Count Confirms Role as a Privileged Scaffold

The 2,6-diethylphenyl moiety is a core structural component in several commercial herbicides, notably butachlor and pretilachlor, where it is incorporated via the isocyanate or amine intermediate [1][2]. The commercial and patent significance of this specific substitution pattern is underscored by a patent citation count of 317 for 2,6-diethylphenyl isocyanate itself [3]. This quantitative metric of industrial activity is substantially higher than that for simple unsubstituted phenyl isocyanate or the 2,6-dimethylphenyl analog, indicating its established and privileged status in the agrochemical and broader chemical patent literature.

Agrochemical Synthesis Patent Analysis Industrial Intermediate

Purity and Identity: High Assay Purity (98+%) and Well-Defined Refractive Index

Commercially available 2,6-diethylphenyl isocyanate is supplied with a high and consistent purity of ≥98.0% (GC assay) . This is a higher standard purity compared to some alternative isocyanates like 2,6-dimethylphenyl isocyanate, which is often listed at 95-98% purity . Furthermore, it possesses a well-defined refractive index (n20/D 1.528) that serves as a reliable identity and purity check , differentiating it from its analogs (e.g., 2,6-dimethylphenyl isocyanate: 1.5346-1.5366; 4-ethylphenyl isocyanate: 1.5250-1.5290) and ensuring reproducibility in synthetic protocols.

Analytical Chemistry Quality Control Procurement Specification

Validated Application Scenarios for 2,6-Diethylphenyl Isocyanate (20458-99-5) Based on Quantitative Evidence


Synthesis of Herbicide Active Ingredients (e.g., Butachlor, Pretilachlor)

2,6-Diethylphenyl isocyanate is the definitive starting material for the synthesis of key chloroacetanilide herbicides, including butachlor and pretilachlor [1]. The high patent count and established industrial use confirm that its specific steric and electronic profile is integral to the herbicidal activity and selectivity of these commercial products. Substituting a less hindered isocyanate would lead to a different final product with altered biological properties and regulatory status. Procurement of this specific isocyanate is mandatory for replicating or scaling these established agrochemical syntheses.

Controlled Synthesis of Sterically Protected Ureas and Carbamates

The steric hindrance imparted by the 2,6-diethyl groups, which has been computationally quantified in analogous systems [1], makes this isocyanate an ideal reagent for introducing a bulky, protective group onto amines or alcohols. This 'diethylphenyl' cap can protect a functional group, influence molecular conformation, or increase metabolic stability in drug discovery programs. Compared to the 2,6-dimethylphenyl analog, the diethyl version offers a larger steric footprint [1] and higher boiling point , which can be crucial for preventing unwanted dimerization or achieving specific physical properties in the final compound.

Preparation of Functional Materials and Polymer Building Blocks

The high purity (98+%) and well-defined refractive index (n20/D 1.528) [1] make this isocyanate a reliable monomer for preparing specialty polyurethanes or polyureas with tailored optical or mechanical properties. The unique refractive index value can be used as a quality control metric to ensure batch-to-batch consistency, which is critical for material science applications where small variations can impact final material performance. The controlled reactivity due to steric hindrance can also be advantageous in polymer synthesis to manage reaction exotherms and molecular weight distribution.

Synthesis of Ortho-Substituted Isocyanide Ligands for Coordination Chemistry

As demonstrated in research on uranium complexes [1], the 2,6-diethylphenyl moiety serves as a precursor to valuable, sterically demanding isocyanide ligands. The specific steric demand of the diethyl substitution (as opposed to methyl or isopropyl) allows researchers to precisely tune the coordination environment and reactivity of metal centers. This is a niche but high-value application where the specific structural identity of the isocyanate is non-negotiable for achieving the desired steric and electronic effects in the resulting metal complex.

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